N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N6O3S and its molecular weight is 422.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[4-[3-(1H-benzimidazol-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide, is a complex molecule that contains an imidazole ring . Imidazole derivatives have been found to interact with a variety of biological targets, including Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation and are often targets for cancer therapeutics .
Mode of Action
Imidazole derivatives are known to interact with their targets through a variety of mechanisms, including inhibition, activation, and allosteric modulation . For example, some imidazole derivatives have been found to act as allosteric activators of human glucokinase , a key enzyme in glucose metabolism.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, activation of glucokinase can enhance glucose utilization and insulin secretion, providing a potential therapeutic approach for type-2 diabetes . Moreover, inhibition of Aurora kinase A and Cyclin-dependent kinase 2 can disrupt cell cycle progression, potentially leading to cell death in cancer cells .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, activation of glucokinase can lower blood glucose levels, while inhibition of Aurora kinase A and Cyclin-dependent kinase 2 can induce cell cycle arrest and apoptosis in cancer cells .
Properties
IUPAC Name |
N-[4-[3-(1H-benzimidazol-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c27-17(22-10-16-24-14-5-1-2-6-15(14)25-16)8-7-12-11-30-20(23-12)26-19(29)13-4-3-9-21-18(13)28/h1-6,9,11H,7-8,10H2,(H,21,28)(H,22,27)(H,24,25)(H,23,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPOUGTWYUDDHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CNC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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